molecular formula C7H9N3O2 B112800 Ethyl 2-aminopyrimidine-5-carboxylate CAS No. 57401-76-0

Ethyl 2-aminopyrimidine-5-carboxylate

Cat. No. B112800
CAS RN: 57401-76-0
M. Wt: 167.17 g/mol
InChI Key: GCGQBUJYXVSZBS-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (2.15 g, 9.34 mmol) was dissolved in acetonitrile (11.7 ml), and, with stirring at room temperature, aqueous 32% ammonium hydroxide (11.36 ml, 93 mmol) was added drop wise. A white suspension was obtained after few seconds. Acetonitrile was evaporated and the aqueous suspension was filtered on a buckner funnel. The obtained solid was washed with water (20 ml) and dried affording ethyl 2-aminopyrimidine-5-carboxylate as a white solid (1.192 g, 7.13 mmol, 76% yield, MS/ESI+ 168.1 [MH]+).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
solvent
Reaction Step One
Quantity
11.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][N:6]=1)(=O)=O.[OH-].[NH4+:17]>C(#N)C>[NH2:17][C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=N1)C(=O)OCC
Name
Quantity
11.7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.36 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white suspension was obtained after few seconds
CUSTOM
Type
CUSTOM
Details
Acetonitrile was evaporated
FILTRATION
Type
FILTRATION
Details
the aqueous suspension was filtered on a buckner funnel
WASH
Type
WASH
Details
The obtained solid was washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=N1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.